molecular formula C13H7Cl5O B11938922 (Perchlorophenyl)(phenyl)methanol

(Perchlorophenyl)(phenyl)methanol

Cat. No.: B11938922
M. Wt: 356.5 g/mol
InChI Key: NTTRVQMEEZHWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Perchlorophenyl)(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a perchlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perchlorophenyl)(phenyl)methanol typically involves the reaction of perchlorophenyl compounds with phenylmethanol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring. This reaction can be facilitated by the presence of electron-withdrawing groups on the aromatic ring, which increase the reactivity towards nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(Perchlorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

(Perchlorophenyl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Perchlorophenyl)(phenyl)methanol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Perchlorophenyl)(phenyl)methanol is unique due to the presence of both perchlorophenyl and phenyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H7Cl5O

Molecular Weight

356.5 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)-phenylmethanol

InChI

InChI=1S/C13H7Cl5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5,13,19H

InChI Key

NTTRVQMEEZHWEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.